molecular formula C5H3BrINO B1521657 2-Bromo-5-iodopyridin-3-ol CAS No. 1142191-52-3

2-Bromo-5-iodopyridin-3-ol

Cat. No. B1521657
M. Wt: 299.89 g/mol
InChI Key: IWBJXACFIJFJHB-UHFFFAOYSA-N
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Description

2-Bromo-5-iodopyridin-3-ol is a halogenated heterocycle . It has the empirical formula C5H3BrINO and a molecular weight of 299.89 .


Molecular Structure Analysis

The molecule has a pyridine ring with bromine and iodine substituents at the 2nd and 5th positions, respectively, and a hydroxyl group at the 3rd position . The SMILES string representation is Oc1cc(I)cnc1Br .


Physical And Chemical Properties Analysis

2-Bromo-5-iodopyridin-3-ol is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved data.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Bromo-5-iodopyridin-3-ol serves as a crucial intermediate in the synthesis of various functionalized pyridines. For instance, Bunker et al. (2008) demonstrated the synthesis of 3-amino-5-bromo-2-iodopyridine, showcasing the reactivity of the bromo and iodo substituents on the pyridine ring. This showcases its potential in creating a range of chemically diverse compounds (Bunker et al., 2008).
  • Song et al. (2004) illustrated the synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine, which is instrumental in creating functionalized pyridines. This highlights its role in synthesizing key intermediates for developing potential pharmaceutical compounds (Song et al., 2004).

Medicinal Chemistry and Pharmaceutical Applications

  • The compound has been a building block for the synthesis of pharmaceutical agents. For instance, a study by Wu et al. (2022) explored the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which are valuable in medicinal chemistry for creating complex molecular structures (Wu et al., 2022).
  • Additionally, research by Rieke and Kim (2011) on the preparation of 5-bromo-2-pyridylzinc iodide, derived from 5-bromo-2-iodopyridine, emphasizes its importance in coupling reactions, a critical process in pharmaceutical synthesis (Rieke & Kim, 2011).

Material Science and Chemical Engineering

  • The use of 2-Bromo-5-iodopyridin-3-ol in material science is underscored by its role in creating complex chemical structures. Research by Duan et al. (2004) on the synthesis of 2,4-disubstituted pyridines using halogen dance reactions illustrates this compound's versatility in material science applications (Duan et al., 2004).

Advanced Chemical Synthesis Techniques

  • Studies like that by Rivera et al. (2019) have explored the chemoselective Sonogashira reactions with compounds like 4-Bromo-2,3,5-trichloro-6-iodopyridine, indicating the relevance of halogenated pyridines in advanced synthesis methods (Rivera et al., 2019).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals . It has a signal word of “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . It is also classified as a Combustible Solid (Storage Class Code 11) .

properties

IUPAC Name

2-bromo-5-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrINO/c6-5-4(9)1-3(7)2-8-5/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBJXACFIJFJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673892
Record name 2-Bromo-5-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-iodopyridin-3-ol

CAS RN

1142191-52-3
Record name 2-Bromo-5-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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